N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(3-chloro-4-fluorophenyl)methylphosphonic diamide typically involves the reaction of 3-chloro-4-fluoroaniline with methylphosphonic dichloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity . The final product is typically purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-di(3-chloro-4-fluorophenyl)methylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-di(3-chloro-4-fluorophenyl)methylphosphonic diamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-di(3-chlorophenyl)methylphosphonic diamide
- N,N’-di(4-fluorophenyl)methylphosphonic diamide
- N,N’-di(3-chloro-4-methylphenyl)methylphosphonic diamide
Uniqueness
N,N’-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which impart distinct electronic and steric properties . These properties enhance its reactivity and specificity in various chemical and biological applications .
Properties
IUPAC Name |
3-chloro-N-[(3-chloro-4-fluoroanilino)-methylphosphoryl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F2N2OP/c1-21(20,18-8-2-4-12(16)10(14)6-8)19-9-3-5-13(17)11(15)7-9/h2-7H,1H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNRMAWWRRHDMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC(=C(C=C1)F)Cl)NC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F2N2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343404 | |
Record name | N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-32-6 | |
Record name | N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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